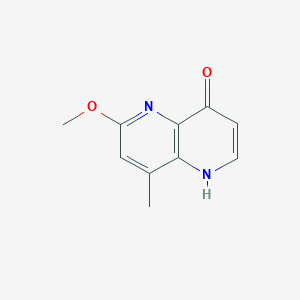
6-Methoxy-8-methyl-1,5-naphthyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-8-methyl-1,5-naphthyridin-4-ol is a heterocyclic compound belonging to the naphthyridine family These compounds are characterized by a fused ring system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-naphthyridines, including 6-Methoxy-8-methyl-1,5-naphthyridin-4-ol, typically involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization . Another method involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate under thermal conditions to form the naphthyridine skeleton .
Industrial Production Methods: Industrial production of 1,5-naphthyridines often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-8-methyl-1,5-naphthyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of naphthyridine N-oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of N-alkyl or O-alkyl substituted naphthyridines.
Scientific Research Applications
6-Methoxy-8-methyl-1,5-naphthyridin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6-Methoxy-8-methyl-1,5-naphthyridin-4-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis
Comparison with Similar Compounds
- 6-Methyl-1,5-naphthyridin-4-ol
- 6-Methoxy-1,5-naphthyridin-4-ylboronic acid
- 1,6-Naphthyridines
Comparison: 6-Methoxy-8-methyl-1,5-naphthyridin-4-ol is unique due to the presence of both methoxy and methyl groups, which enhance its chemical reactivity and potential biological activity. Compared to other naphthyridines, it may exhibit distinct pharmacological properties and applications .
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
6-methoxy-8-methyl-1H-1,5-naphthyridin-4-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-5-8(14-2)12-10-7(13)3-4-11-9(6)10/h3-5H,1-2H3,(H,11,13) |
InChI Key |
SGSXYSIDMVAHFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1NC=CC2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















